molecular formula C14H14O5 B1361613 Ethyl 2-[(4-methyl-2-oxo-2h-chromen-7-yl)oxy]acetate CAS No. 5614-82-4

Ethyl 2-[(4-methyl-2-oxo-2h-chromen-7-yl)oxy]acetate

Cat. No.: B1361613
CAS No.: 5614-82-4
M. Wt: 262.26 g/mol
InChI Key: FPDRQKTUWRSVPL-UHFFFAOYSA-N
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Description

Ethyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate (CAS 5614-82-4) is a coumarin derivative of significant interest in scientific research due to its diverse biological activities. This compound, with the molecular formula C14H14O5 and a molecular weight of 262.26 g/mol, serves as a key intermediate in organic synthesis and pharmaceutical research . It demonstrates promising antimicrobial properties , showing efficacy against resistant bacterial strains such as Pseudomonas aeruginosa and Staphylococcus aureus . Furthermore, it exhibits anticancer potential , with in vitro studies indicating its ability to induce apoptosis in cancer cell lines, including HeLa (cervical cancer) and MCF7 (breast cancer) . The compound's mechanism of action is attributed to its chromen-7-yloxy moiety, which can interact with biological macromolecules, potentially inhibiting specific enzymes and disrupting cellular signaling pathways . A conventional synthetic route involves the reaction of 7-hydroxy-4-methylcoumarin with ethyl chloroacetate in the presence of a base like potassium carbonate . This product is intended for Research Use Only and is not for diagnostic or therapeutic use. Strictly not for human or veterinary consumption.

Properties

IUPAC Name

ethyl 2-(4-methyl-2-oxochromen-7-yl)oxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O5/c1-3-17-14(16)8-18-10-4-5-11-9(2)6-13(15)19-12(11)7-10/h4-7H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPDRQKTUWRSVPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC2=C(C=C1)C(=CC(=O)O2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80289518
Record name ethyl 2-[(4-methyl-2-oxo-2h-chromen-7-yl)oxy]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80289518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5614-82-4
Record name NSC61738
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61738
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 2-[(4-methyl-2-oxo-2h-chromen-7-yl)oxy]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80289518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate typically involves the reaction of 7-hydroxy-4-methylcoumarin with ethyl chloroacetate in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the coumarin derivative attacks the carbon atom of the ethyl chloroacetate, resulting in the formation of the desired ester .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of ethyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate involves its interaction with specific molecular targets and pathways. The compound’s chromen-7-yloxy moiety can interact with biological macromolecules such as proteins and nucleic acids, leading to various biological effects. For example, it may inhibit the activity of certain enzymes or interfere with cellular signaling pathways, resulting in its observed biological activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate belongs to a broader class of coumarin-oxyacetate esters and derivatives. Below is a detailed comparison with structurally and functionally related compounds:

Table 1: Structural and Functional Comparison

Compound Name Substituents/Modifications Molecular Formula Key Biological Activities Spectral Distinctions (vs. Target Compound) Reference
This compound Ethyl ester at position 7; methyl at position 4 C₁₄H₁₄O₅ Intermediate for hydrazides/amides; moderate antioxidant activity IR: 1741 cm⁻¹ (ester C=O); ¹H NMR: δ 4.3 ppm (CH₂)
Mthis compound Methyl ester at position 7; methyl at position 4 C₁₃H₁₂O₅ Similar reactivity but lower solubility in ethanol IR: 1735 cm⁻¹ (ester C=O); ¹H NMR: δ 3.8 ppm (CH₃)
Ethyl 2-(2-oxo-2H-chromen-4-yloxy)acetate Ethyl ester at position 4; no methyl substitution C₁₃H₁₂O₅ Enhanced fluorescence properties; used in dye synthesis IR: 1720 cm⁻¹ (ester C=O); ¹H NMR: δ 6.8 ppm (C4-H)
2-[(4-Methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide Hydrazide group replacing ethyl ester C₁₂H₁₂N₂O₄ Potent acetylcholinesterase inhibition (IC₅₀: 1.2 µM); improved antioxidant capacity IR: 1675 cm⁻¹ (amide C=O); ¹H NMR: δ 9.1 ppm (NH₂)
Butyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate Butyl ester at position 7; methyl at position 4 C₁₆H₁₈O₅ Higher lipophilicity; used in cellulose-based functional materials IR: 1730 cm⁻¹ (ester C=O); ¹H NMR: δ 1.4 ppm (butyl CH₂)
Ethyl [(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]acetate Ethyl ester at position 7; phenyl at position 3 C₁₉H₁₆O₅ Enhanced π-π stacking for material science applications IR: 1725 cm⁻¹ (ester C=O); ¹H NMR: δ 7.5 ppm (phenyl protons)

Key Findings

Substituent Position and Reactivity: The 7-oxyacetate substitution (target compound) favors nucleophilic reactions (e.g., hydrazinolysis) over 4-oxy derivatives due to steric and electronic effects . Methyl vs. Ethyl Esters: Ethyl esters generally exhibit higher yields in hydrazide formation (75–87%) compared to methyl esters (60–70%) .

Biological Activity :

  • Hydrazide derivatives (e.g., compound 4 in ) show superior anti-Alzheimer activity (IC₅₀: 1.2 µM) compared to the parent ester, attributed to enhanced hydrogen bonding with acetylcholinesterase .
  • Antioxidant capacity correlates with electron-donating groups: hydrazides > esters > unsubstituted coumarins .

Synthetic Efficiency :

  • Microwave-assisted synthesis of hydrazides (e.g., ) reduces reaction time from 12 hours (reflux) to 2 minutes, with comparable yields (75%) .

Material Science Applications :

  • Butyl esters (e.g., ) are preferred for cellulose functionalization due to their lipophilicity and compatibility with hydrophobic matrices .

Biological Activity

Ethyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate, a coumarin derivative, has garnered attention in recent years for its diverse biological activities. This compound is primarily known for its potential therapeutic applications, including antimicrobial, anticancer, and antioxidant properties. Below is a detailed examination of its biological activity, supported by relevant data and research findings.

Chemical Overview

  • Molecular Formula : C14H14O5
  • Molecular Weight : 262.26 g/mol
  • CAS Number : 5614-82-4

The biological activity of this compound is attributed to its interaction with various molecular targets within biological systems. The compound's chromen-7-yloxy moiety is known to interact with proteins and nucleic acids, potentially inhibiting specific enzymes and disrupting cellular signaling pathways. This interaction can lead to significant biological effects such as:

  • Antimicrobial Activity : The compound has shown efficacy against various microbial strains, including resistant bacteria.
  • Anticancer Properties : Research indicates that it may inhibit cancer cell proliferation through modulation of cell signaling pathways.
  • Antioxidant Effects : It exhibits the ability to scavenge free radicals, thereby protecting cells from oxidative stress.

Antimicrobial Activity

Research has demonstrated that this compound possesses notable antimicrobial properties. A study highlighted its effectiveness against Pseudomonas aeruginosa and Staphylococcus aureus, two pathogens known for their resistance to conventional antibiotics. The compound acts by disrupting the bacterial cell wall synthesis and inhibiting essential metabolic pathways.

Microbial StrainMinimum Inhibitory Concentration (MIC)
Pseudomonas aeruginosa32 µg/mL
Staphylococcus aureus16 µg/mL

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. For instance, in vitro assays revealed that it can induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF7 (breast cancer). The mechanism involves the activation of caspase pathways and the downregulation of anti-apoptotic proteins.

Cancer Cell LineIC50 (µM)
HeLa10
MCF715

Case Studies

  • Study on Antimicrobial Efficacy :
    A recent study focused on the synthesis of formazan derivatives from this compound demonstrated its potential as a building block for compounds with enhanced antibacterial activity. The derivatives were tested against resistant strains, showing promising results in inhibiting growth.
  • Anticancer Research :
    Another significant study investigated the effect of this compound on breast cancer cells. Results indicated a marked reduction in cell viability and increased apoptosis rates when treated with varying concentrations of this compound.

Q & A

Q. What are the conventional synthetic routes for Ethyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate, and how do yields vary under different conditions?

The compound is synthesized via a two-step process. First, 7-hydroxy-4-methylcoumarin (1) is prepared via Pechmann condensation of resorcinol and ethyl acetoacetate in concentrated sulfuric acid. In the second step, (1) reacts with ethyl chloroacetate using anhydrous K₂CO₃ in dry DMF at 80°C for 10 hours, yielding the target compound with ~82% efficiency . Alternative catalysts like NaBiO₃ show comparable yields but are less commonly reported .

Q. Which spectroscopic techniques are critical for characterizing this compound and its derivatives?

Key techniques include:

  • IR spectroscopy : Identifies functional groups (e.g., C=O at ~1670–1730 cm⁻¹ for ester and lactone moieties) .
  • ¹H/¹³C NMR : Confirms structural assignments, such as the methyl group at δ 2.40 ppm and ester protons at δ 4.19–4.29 ppm .
  • Mass spectrometry : Validates molecular ions (e.g., m/z 262.07 [M+H]⁺) .

Q. What is the role of hydrazide intermediates in derivatizing this compound for biological studies?

Hydrazide derivatives (e.g., compound 3) are synthesized by refluxing the ester with hydrazine hydrate. These intermediates serve as precursors for Schiff bases and heterocyclic hybrids (e.g., oxadiazoles, pyrazoles), which are screened for antimicrobial and antioxidant activities .

Advanced Research Questions

Q. How does microwave-assisted synthesis improve the efficiency of this compound production compared to conventional methods?

Microwave irradiation reduces reaction times from hours to minutes (e.g., 2 minutes at 20% intensity) and enhances yields by up to 20% by enabling solvent-free conditions and rapid energy transfer. This method also minimizes side reactions, as seen in the synthesis of hydrazide derivatives .

Q. What structural insights can X-ray crystallography provide for this compound, and what software is used for refinement?

Single-crystal X-ray diffraction confirms molecular geometry, such as bond lengths and angles (e.g., lactone ring planarity). The SHELX suite (SHELXL/SHELXS) is widely used for refinement, particularly for high-resolution data. Challenges include resolving twinned crystals or low-quality datasets, which require iterative refinement cycles .

Q. How do contradictory yield reports (e.g., 40% vs. 82%) arise in literature, and how can they be resolved experimentally?

Discrepancies stem from variations in catalysts (K₂CO₃ vs. NaBiO₃), solvent purity, or reaction duration. Systematic optimization studies (e.g., Design of Experiments) can identify critical factors. For example, using dry DMF instead of acetone improves yields by preventing hydrolysis of ethyl chloroacetate .

Q. What strategies enhance the antimicrobial activity of coumarin-Schiff base hybrids derived from this compound?

Introducing electron-withdrawing groups (e.g., -Cl, -NO₂) on the arylaldehyde moiety increases bioactivity. For example, 3-chlorobenzaldehyde derivatives (compound 4) show higher inhibition against Staphylococcus aureus due to improved membrane penetration and target binding .

Q. How are computational methods like molecular docking applied to evaluate anticancer potential?

Docking studies with CK2 kinase (PDB: 2QC6) reveal hydrogen bonding between the coumarin lactone and Arg47/Val53 residues. Modifications like amino acid conjugates (e.g., compound 7b) enhance binding affinity by ~30% compared to the parent compound .

Q. What methodologies assess the antioxidant activity of derivatives, and how do structural modifications influence efficacy?

Hydrogen peroxide scavenging assays (UV-Vis) quantify activity. Derivatives with thiol (-SH) or triazole groups (e.g., compound 5) exhibit higher radical quenching due to redox-active sulfur atoms. Substituent positioning (e.g., para vs. meta) further modulates electron-donating capacity .

Q. How can reproducibility issues in melting point data (e.g., 192–195°C vs. 202–204°C) be addressed?

Variations arise from recrystallization solvents (ethanol vs. chloroform/methanol) or impurities. Standardizing purification protocols (e.g., gradient recrystallization) and reporting solvent systems alongside melting points ensure consistency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-[(4-methyl-2-oxo-2h-chromen-7-yl)oxy]acetate
Reactant of Route 2
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Ethyl 2-[(4-methyl-2-oxo-2h-chromen-7-yl)oxy]acetate

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